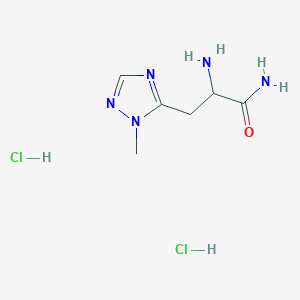
2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry as building blocks for the synthesis of various pharmacologically active compounds.
Synthesis Analysis
The synthesis of triazole derivatives, such as the one , often involves the reaction of aminoguanidine with various reagents. For instance, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been achieved through two complementary pathways using succinic anhydride, aminoguanidine hydrochloride, and different amines . The first pathway involves the preparation of N-guanidinosuccinimide, followed by reaction with amines under microwave irradiation . An alternative pathway is used when less nucleophilic aromatic amines are involved, starting with the preparation of N-arylsuccinimides . These methods highlight the versatility and adaptability of synthetic approaches in creating triazole derivatives.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of the triazole ring, which can exhibit tautomerism. Tautomerism in such compounds has been studied using NMR spectroscopy and X-ray crystallography, revealing insights into the dynamic nature of these molecules . The crystal structure of a related compound, 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride, has been determined, showing that the molecule exists in a highly delocalized tautomeric form in the solid state .
Chemical Reactions Analysis
The reactivity of triazole derivatives can lead to the formation of various interesting heterocycles. For example, the reaction of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine with different reagents yields a range of triazine and triazepine derivatives . These reactions demonstrate the chemical versatility of triazole-containing compounds and their potential to serve as precursors for a wide array of chemical entities with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of the triazole ring contributes to the compound's basicity, hydrogen bonding capabilities, and overall molecular stability. The zwitterionic nature of some triazole derivatives, as observed in 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid, affects their solubility and reactivity . These properties are crucial for the biological activity of the compounds and their potential use as pharmaceutical agents.
Applications De Recherche Scientifique
Synthesis Methodologies and Compound Libraries
A novel approach to the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, structurally related to the compound , utilized microwave-assisted techniques to enable efficient and diverse compound library generation. This method emphasizes the compound's role in facilitating the rapid synthesis of pharmacologically relevant derivatives, highlighting its significance in drug development and chemical research (Tan, Lim, & Dolzhenko, 2017).
Antimicrobial Properties
Derivatives synthesized from the base structure of 2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide have shown promising antibacterial and antifungal properties. Studies on arylsubstituted halogen(thiocyanato)amides and novel 1,2,4-triazole derivatives revealed significant antimicrobial activities, positioning these compounds as potential candidates for developing new antimicrobial agents (Baranovskyi et al., 2018; Bektaş et al., 2007).
Anticancer Potential
Explorations into the anticancer properties of 1,2,4-triazole derivatives have yielded compounds with demonstrable efficacy against various cancer cell lines. This area of research underscores the compound’s potential as a scaffold for developing novel anticancer therapies, further exemplifying its versatility and importance in the realm of medicinal chemistry (Bekircan et al., 2008).
Surface Activity and Photochromism
The compound and its derivatives have been investigated for their surface activity and unique photochromic properties, suggesting applications beyond traditional pharmaceuticals. These findings open avenues for the development of materials with specialized functions, including sensors and switches, leveraging the compound’s chemical framework (El-Sayed, 2006; Li et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Given the significant antibacterial activity of the 1,2,4-triazole heterocyclic core, further investigations on this scaffold to harness its optimum antibacterial potential are warranted . The development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Propriétés
IUPAC Name |
2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O.2ClH/c1-11-5(9-3-10-11)2-4(7)6(8)12;;/h3-4H,2,7H2,1H3,(H2,8,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMQBBRJMSAMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CC(C(=O)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Chlorosulfonyl)(methyl)amino]butanenitrile](/img/structure/B2532849.png)
![2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2532850.png)
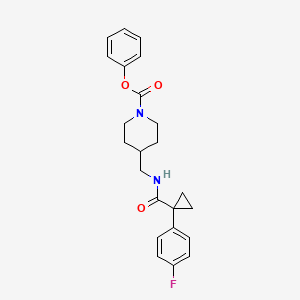
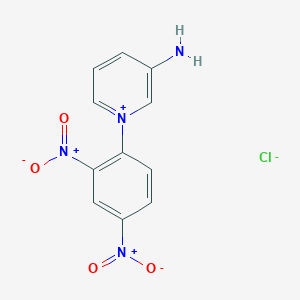
![N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2532853.png)
![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2532854.png)
![N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2532856.png)
![Methyl 3-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2532858.png)
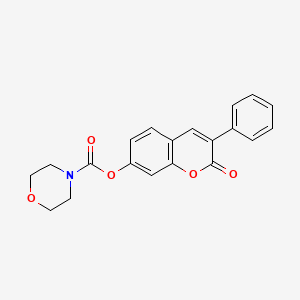
![Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate](/img/structure/B2532863.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2532864.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2532865.png)
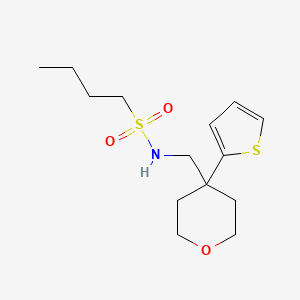
![N-(3-chloro-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2532869.png)